2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The dihydrobenzo dioxin component may improve metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c21-12-1-4-14(5-2-12)27-19-18(24-25-27)20(29)26(11-22-19)10-17(28)23-13-3-6-15-16(9-13)31-8-7-30-15/h1-6,9,11H,7-8,10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJGJDIPMSCUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a novel triazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound features a complex structure that combines a triazole and pyrimidine moiety with a chloro-substituted phenyl group and a dihydrobenzo[dioxin] derivative. This unique combination may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For example, derivatives of triazoles and pyrimidines have shown promising results against various cancer cell lines. In one study, related compounds demonstrated cytotoxic effects on human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.37 |
| Compound B | Bel-7402 | 4.14 |
| Target Compound | MCF-7 | TBD |
The mechanism of action for similar compounds often involves apoptosis induction and cell cycle arrest. For instance, derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to increased levels of pro-apoptotic markers such as caspase-3 . This suggests that the target compound may also induce apoptosis through similar pathways.
Antioxidant Activity
The antioxidant potential of triazole-pyrimidine derivatives has been evaluated using various assays. For instance, compounds similar in structure have shown high antioxidant activity in DPPH assays, indicating their ability to scavenge free radicals effectively .
| Compound | Antioxidant Activity (%) |
|---|---|
| Compound A | 82 |
| Compound B | 78 |
| Target Compound | TBD |
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .
- Mechanistic Insights : Another research focused on the apoptotic mechanisms induced by similar compounds, revealing that they can activate caspase pathways leading to programmed cell death .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes that regulate cell proliferation. For instance:
- Mechanism of Action : Compounds similar to this one have shown the ability to inhibit specific kinases involved in tumor growth. This inhibition can lead to reduced cell division and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolopyrimidine derivatives can be effective against various bacterial strains:
- Mycobacterium tuberculosis : Some studies have reported IC50 values in the low micromolar range for related compounds, suggesting that our target compound may similarly exhibit antitubercular activity .
Antitubercular Activity Study
A recent study assessed various substituted triazolopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity for certain analogs, highlighting the potential of structurally related compounds like our target molecule .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]pyrimidinone Cores
The closest structural analogs share the triazolo[4,5-d]pyrimidinone core but differ in substituents:
- N-(3-Chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide ():
Heterocyclic Systems with Related Fused Cores
Compounds with distinct fused heterocycles but overlapping functional groups:
- Thiazolo[3,2-a]pyrimidines (): Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b). Molecular Weight: 403 g/mol. The furan moiety may engage in hydrogen bonding .
- Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ():
Bioactivity Profile Correlations
highlights that compounds with structural similarities often cluster by bioactivity. For example:
- Triazolo-pyrimidine derivatives (): Antimicrobial and antitumor activities are reported for analogs with chloroaryl and heteroaromatic substituents, suggesting the target compound may share these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
